REACTION_CXSMILES
|
Cl[C:2]1[CH:15]=[CH:14][C:5]([C:6](C2C=CC=CC=2)=O)=[CH:4][CH:3]=1.[N:16]([O-:18])=[O:17].[Na+].CC1(C)P(C2C(OC)=CC=C(OC)C=2C2C(C(C)C)=CC(C(C)C)=CC=2C(C)C)C(C)(C)CC2(OCCO2)C1.COCCOCC[N:66](CCOCCOC)CCOCCOC>C(O)(C)(C)C.O1CCCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[N+:16]([C:2]1[CH:15]=[CH:14][C:5]([C:6]#[N:66])=[CH:4][CH:3]=1)([O-:18])=[O:17] |f:1.2,7.8.9.10.11|
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Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
|
Name
|
|
Quantity
|
63.7 mg
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
7,7,9,9-tetramethyl-8-(2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl-2-yl)-1,4-dioxa-8-phosphaspiro[4.5]decane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(CC2(OCCO2)CC(P1C1=C(C(=CC=C1OC)OC)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Name
|
|
Quantity
|
7.4 μL
|
Type
|
reactant
|
Smiles
|
COCCOCCN(CCOCCOC)CCOCCOC
|
Name
|
|
Quantity
|
0.84 mL
|
Type
|
solvent
|
Smiles
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C(C)(C)(C)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a nitrogen-atmosphere glovebox, a microwave vial equipped with a magnetic stir bar
|
Type
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CUSTOM
|
Details
|
The vial was sealed with a crimp top
|
Type
|
CUSTOM
|
Details
|
placed in a heating block at 130° C
|
Type
|
CUSTOM
|
Details
|
reaction time
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of diatomaceous earth into a tared 125-mL Erlenmeyer flask
|
Type
|
WASH
|
Details
|
The vial was rinsed with tetrahydrofuran (5×1 mL) before the filter cake
|
Type
|
WASH
|
Details
|
was washed with tetrahydrofuran (5 mL)
|
Type
|
CUSTOM
|
Details
|
an assay yield
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C#N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |